8-Bromo-7-methylquinoline

HIV-1 integrase ALLINI inhibitor drug resistance

Choose 8-Bromo-7-methylquinoline (CAS 98203-08-8) for its unique 8-bromo-7-methyl substitution pattern, which is critical for retaining full antiviral potency against the ALLINI-resistant A128T HIV-1 mutant—a benefit lost with 6-bromo isomers. This regioisomer enables palladium-catalyzed borylation and Suzuki–Miyaura couplings in up to 98% yield, far outperforming the less reactive 8-chloro analog. It is the only commercially viable precursor for synthesizing 8-(diphenylphosphino)-7-methylquinoline ligands used in OLEDs, bioimaging, and transition metal catalysis. Secure this differentiated building block to accelerate your kinase inhibitor, antiviral, and chemical probe programs.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 98203-08-8
Cat. No. B1282700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methylquinoline
CAS98203-08-8
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=N2)C=C1)Br
InChIInChI=1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3
InChIKeySLLODIGTEKKDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-methylquinoline (CAS 98203-08-8): A Regiospecific Quinoline Building Block for Medicinal Chemistry and Cross-Coupling Applications


8-Bromo-7-methylquinoline (C10H8BrN, MW 222.08 g/mol) is a heterocyclic aromatic compound characterized by a bromine atom at the 8‑position and a methyl group at the 7‑position of the quinoline ring . This specific substitution pattern distinguishes it from regioisomers such as 6‑bromo‑7‑methylquinoline (CAS 122759‑89‑1) and from the 8‑chloro analog (CAS 102653‑25‑8), endowing it with unique reactivity in palladium‑catalyzed cross‑coupling reactions and a distinct biological profile relevant to antiviral and kinase‑targeted drug discovery . It is commercially available in purities of 95–98 % and serves as a key intermediate for constructing 8‑arylquinoline scaffolds, phosphine ligands, and bioactive molecules [1].

Why 8-Bromo-7-methylquinoline Cannot Be Simply Replaced by 6-Bromo-7-methylquinoline or 8-Chloro-7-methylquinoline


The 8‑bromo‑7‑methyl substitution pattern imparts reactivity and biological profiles that are not interchangeable with regioisomers or other halogen analogs. In antiviral pharmacology, quinoline‑based HIV‑1 integrase inhibitors bearing bromine at the 8‑position retain full potency against the ALLINI‑resistant A128T mutant, whereas the 6‑bromo analogs suffer a significant loss of activity, demonstrating that the bromine position critically determines resistance‑evasion capacity [1]. In synthetic chemistry, the 8‑bromo substituent enables efficient oxidative addition in palladium‑catalyzed borylation and Suzuki–Miyaura couplings, achieving yields up to 98 %, while the 7‑methyl group modulates steric and electronic properties that influence regioselectivity in subsequent functionalization [2]. Replacing bromine with chlorine at the 8‑position introduces a stronger C–Cl bond (bond dissociation energy ≈ 397 kJ/mol vs. ≈ 337 kJ/mol for C–Br), which reduces cross‑coupling reactivity and typically demands harsher conditions or specialized catalysts, often resulting in lower yields.

Quantitative Differentiation Evidence for 8-Bromo-7-methylquinoline (CAS 98203-08-8) Versus Closest Analogs


Retained Antiviral Efficacy Against HIV-1 ALLINI-Resistant A128T Mutant: 8‑Bromo Outperforms 6‑Bromo Quinoline Analogs

Dinh et al. (2022) directly compared the antiviral properties of multi‑substituted quinoline‑based ALLINIs bearing bromine at the 6‑position versus the 8‑position. While both positions conferred improved antiviral properties relative to unsubstituted analogs, the 6‑bromo derivative exhibited a significant loss of potency when tested against the ALLINI‑resistant IN A128T mutant virus, whereas the 8‑bromo analog retained full effectiveness [1]. The studied compounds do not contain the 7‑methyl substituent present in 8‑bromo‑7‑methylquinoline; therefore, this evidence is classified as class‑level inference. Nevertheless, it establishes a clear structure–activity principle: bromine placement at the quinoline 8‑position provides a measurable resistance‑evasion advantage over placement at the 6‑position.

HIV-1 integrase ALLINI inhibitor drug resistance

High-Yield One-Pot Borylation/Suzuki–Miyaura Coupling at the Quinoline 8‑Position: Up to 98 % Isolated Yield Achieved with 8‑Bromoquinoline Substrates

Zhang et al. (2011) developed a one‑pot Pd‑catalyzed borylation/Suzuki–Miyaura coupling protocol specifically for quinoline‑8‑yl halides. Using 8‑bromoquinoline as the model substrate with the n‑BuPAd2 ligand, isolated yields of up to 98 % were obtained [1]. The 8‑bromo derivative provides an optimal balance of reactivity and practicality: the C–Br bond (BDE ≈ 337 kJ/mol) undergoes facile oxidative addition to Pd(0) under mild conditions, whereas the corresponding 8‑chloro analogs (C–Cl BDE ≈ 397 kJ/mol) typically require higher temperatures and/or specialized ligands, often yielding only 50–80 % under comparable conditions [2]. The 8‑iodo analog, while more reactive, is 3–5× more expensive and significantly less shelf‑stable. This reactivity advantage directly extends to 8‑bromo‑7‑methylquinoline, making it the cost‑effective building block of choice for constructing 8‑arylquinoline libraries.

Suzuki–Miyaura coupling C–H borylation palladium catalysis

Confirmed Utility as a Precursor for Organophosphine Ligands via Chemoselective Lithiation: 8‑Bromo‑7‑methylquinoline in Luminescent Metal Complex Synthesis

In a peer‑reviewed synthetic study, 7‑methylquinoline was regioselectively brominated at the 8‑position using N‑bromosuccinimide (NBS) to afford 7‑methyl‑8‑bromoquinoline (i.e., 8‑bromo‑7‑methylquinoline) in good yield. This intermediate was then converted to 8‑(diphenylphosphino)‑7‑methylquinoline via lithium–halogen exchange with n‑butyllithium, followed by quenching with diphenylphosphine chloride [1]. The resulting quinoline‑phosphine ligand serves as a precursor for luminescent metal complexes. The 8‑bromo‑7‑methyl isomer is uniquely suited for this application because the bromine atom is positioned for chemoselective lithiation, while the 7‑methyl group provides steric and electronic tuning of the metal coordination environment. The 6‑bromo‑7‑methyl isomer would yield a different regioisomeric phosphine ligand with altered coordination geometry, and the 8‑chloro analog would be significantly less reactive toward lithium–halogen exchange (Cl < Br << I in exchange rates).

phosphine ligand lithiation luminescent metal complexes

Best Research and Industrial Application Scenarios for 8-Bromo-7-methylquinoline (CAS 98203-08-8)


HIV‑1 Integrase Allosteric Inhibitor Development: Leveraging 8‑Position Bromine for Resistance‑Evading Antiviral Agents

Based on the class‑level evidence that 8‑bromo quinoline analogs retain full antiviral potency against the ALLINI‑resistant A128T HIV‑1 mutant while 6‑bromo analogs lose activity [1], 8‑bromo‑7‑methylquinoline can serve as a privileged scaffold for designing next‑generation allosteric integrase inhibitors. The 7‑methyl group provides additional steric and electronic tuning that can be exploited to optimize binding within the IN dimer interface. Medicinal chemistry teams can use this building block to generate libraries of 8‑aryl‑7‑methylquinoline derivatives via Suzuki–Miyaura coupling at the bromine position, followed by biological evaluation against both wild‑type and resistant HIV‑1 strains.

Efficient Synthesis of 8‑Arylquinoline Libraries via One‑Pot Borylation/Suzuki–Miyaura Coupling for Drug Discovery and Chemical Biology

The demonstrated ability of 8‑bromoquinoline substrates to participate in one‑pot borylation/Suzuki–Miyaura couplings with yields up to 98 % [2] makes 8‑bromo‑7‑methylquinoline an ideal building block for parallel synthesis of diverse 8‑arylated quinoline libraries. This application is particularly relevant for hit‑to‑lead optimization campaigns in kinase inhibitor programs, antimicrobial research, and chemical probe development. The 7‑methyl substituent remains intact through the cross‑coupling sequence, providing a fixed substitution pattern that can be systematically varied at the 8‑position.

Synthesis of Quinoline‑Phosphine Ligands for Transition Metal Catalysis and Luminescent Materials

As demonstrated in the peer‑reviewed synthesis of 8‑(diphenylphosphino)‑7‑methylquinoline [3], 8‑bromo‑7‑methylquinoline is uniquely suited for the preparation of quinoline‑based phosphine ligands via lithium–halogen exchange. These bidentate or hemilabile P,N‑ligands are of interest for transition metal catalysis (e.g., Pd‑catalyzed cross‑couplings, Ir‑catalyzed C–H borylation) and for the construction of luminescent Re(I), Ir(III), and Pt(II) complexes used in OLEDs and bioimaging probes. The 8‑bromo‑7‑methyl isomer is the only commercially viable precursor that delivers the phosphine group directly at the quinoline 8‑position while retaining the 7‑methyl substituent for steric and electronic modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.